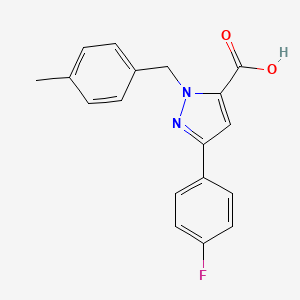

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

Structural Significance of 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

The compound this compound represents a sophisticated example of molecular architecture within the pyrazole family, incorporating multiple structural elements that contribute to its unique chemical profile. With the molecular formula C18H15FN2O2 and a molecular weight of 310.3 grams per mole, this compound demonstrates the complexity achievable through strategic substitution of the pyrazole core. The Chemical Abstracts Service registry number 1020239-55-7 uniquely identifies this compound in chemical databases, reflecting its recognition as a distinct chemical entity within the scientific community.

The structural analysis reveals three distinct aromatic systems within the molecule: the central pyrazole ring, the 4-methylbenzyl substituent at the nitrogen-1 position, and the 4-fluorophenyl group at the carbon-3 position. This arrangement creates a highly conjugated system with significant electronic delocalization, contributing to the compound's stability and potential for molecular interactions. The presence of the carboxylic acid functional group at the carbon-5 position introduces additional hydrogen bonding capability and potential for salt formation, enhancing the compound's versatility in various chemical environments.

The 4-methylbenzyl substituent attached to the nitrogen atom provides steric bulk and hydrophobic character, influencing the compound's solubility profile and potential binding interactions with biological targets. The methyl group at the para position of the benzyl moiety introduces electron-donating effects that can modulate the electronic properties of the entire aromatic system. This substitution pattern has been strategically chosen to optimize the balance between lipophilicity and aqueous solubility, characteristics that are crucial for pharmaceutical applications.

The 4-fluorophenyl group positioned at the carbon-3 location of the pyrazole ring introduces electronegative character through the fluorine substituent. Fluorine atoms are known to significantly alter the electronic distribution within aromatic systems while providing resistance to metabolic degradation. The para-fluorine substitution pattern maintains the symmetry of the phenyl ring while introducing specific electronic effects that can enhance binding affinity to target proteins through halogen bonding interactions.

The carboxylic acid functionality at the carbon-5 position serves multiple roles within the molecular structure, providing a site for hydrogen bonding, salt formation, and potential for further chemical modification. This functional group significantly influences the compound's physicochemical properties, including its ionization behavior, solubility characteristics, and membrane permeability. The strategic placement of the carboxylic acid group allows for specific interactions with biological targets while maintaining the overall structural integrity of the pyrazole system.

Table 1: Structural Characteristics of this compound

The three-dimensional arrangement of these structural elements creates a molecule with distinct regions of varying polarity and electronic character. The hydrophobic aromatic systems provide sites for aromatic stacking interactions, while the polar carboxylic acid group enables hydrogen bonding with suitable acceptors or donors. This amphiphilic character makes the compound particularly interesting for medicinal chemistry applications, where the balance between hydrophobic and hydrophilic interactions is crucial for biological activity.

The conformational flexibility of the molecule is primarily determined by the rotational freedom around the bonds connecting the aromatic substituents to the pyrazole core. The nitrogen-carbon bond linking the 4-methylbenzyl group allows for rotation, potentially enabling the molecule to adopt multiple conformations in solution. Similarly, the carbon-carbon bond connecting the 4-fluorophenyl group provides additional conformational degrees of freedom, contributing to the compound's ability to interact with diverse biological targets.

Computational studies of similar pyrazole derivatives suggest that the electronic distribution within this compound is influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. This electronic asymmetry creates regions of different charge density within the molecule, potentially enhancing its ability to form specific interactions with biological macromolecules. The carboxylic acid group further contributes to this electronic heterogeneity through its ionizable nature.

Historical Development of Pyrazole-5-carboxylic Acid Analogues

The historical development of pyrazole-5-carboxylic acid analogues traces back to the fundamental work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the foundational synthetic methodologies for this class of heterocycles. Knorr's pioneering research laid the groundwork for subsequent generations of chemists to explore the vast potential of pyrazole derivatives, leading to the sophisticated compounds observed in modern medicinal chemistry. The early recognition of pyrazole derivatives as valuable synthetic targets established a research trajectory that continues to yield innovative compounds with diverse applications.

The classical synthetic approach developed by Hans von Pechmann in 1898 provided a reliable method for pyrazole synthesis through the reaction of acetylene with diazomethane. This methodology, while limited in scope by modern standards, represented a significant advancement in heterocyclic chemistry and demonstrated the feasibility of constructing pyrazole rings through cycloaddition reactions. Pechmann's work established principles that would later be expanded and refined to accommodate the synthesis of more complex pyrazole derivatives.

The evolution of pyrazole-5-carboxylic acid analogues gained momentum throughout the twentieth century as researchers recognized the potential of incorporating carboxylic acid functionality into the pyrazole framework. Early studies focused on simple pyrazole-5-carboxylic acid derivatives, exploring their chemical reactivity and potential biological activities. These investigations revealed that the combination of the pyrazole ring system with carboxylic acid functionality produced compounds with enhanced water solubility and improved interaction capabilities with biological targets.

The development of more sophisticated synthetic methodologies during the mid-twentieth century enabled the preparation of pyrazole-5-carboxylic acid analogues with diverse substitution patterns. The introduction of substituted hydrazines and various carbonyl compounds allowed chemists to systematically explore the effects of different substituents on the pyrazole ring. This period witnessed the emergence of regioselective synthetic strategies that could produce specific isomers of polysubstituted pyrazole derivatives with high precision.

Table 2: Historical Milestones in Pyrazole-5-carboxylic Acid Development

| Year | Milestone | Researcher | Significance |

|---|---|---|---|

| 1883 | Pyrazole nomenclature established | Ludwig Knorr | Foundation of pyrazole chemistry |

| 1898 | Acetylene-diazomethane synthesis | Hans von Pechmann | First general synthesis method |

| 1959 | First natural pyrazole isolated | Various researchers | 1-pyrazolyl-alanine from watermelon seeds |

| Late 20th Century | Regioselective synthesis development | Multiple groups | Precise control of substitution patterns |

| Early 21st Century | Medicinal applications expansion | Pharmaceutical industry | Recognition as privileged scaffolds |

The recognition of pyrazole derivatives as privileged scaffolds in medicinal chemistry marked a turning point in the development of pyrazole-5-carboxylic acid analogues. Pharmaceutical researchers began to systematically investigate these compounds for various therapeutic applications, leading to the discovery of several important drugs containing pyrazole motifs. The success of compounds such as celecoxib demonstrated the potential of pyrazole derivatives in treating human diseases, spurring increased interest in developing novel analogues with improved properties.

The advent of modern synthetic techniques, including multicomponent reactions and catalytic methodologies, has revolutionized the preparation of pyrazole-5-carboxylic acid analogues. These advanced approaches enable the rapid assembly of complex molecular architectures from simple starting materials, significantly reducing the time and effort required for synthesis. The development of continuous flow chemistry has further enhanced the efficiency of pyrazole synthesis, allowing for the preparation of libraries of compounds for biological screening.

Contemporary research in pyrazole-5-carboxylic acid analogues has embraced computational design approaches, utilizing molecular modeling and structure-activity relationship studies to guide synthetic efforts. This rational design strategy has led to the development of compounds with optimized properties for specific applications, including enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity. The integration of computational and experimental approaches has accelerated the discovery of novel pyrazole derivatives with therapeutic potential.

The investigation of pyrazole-5-carboxylic acid analogues for antimicrobial applications has revealed promising activities against various pathogenic organisms. Recent studies have demonstrated that modifications to the basic pyrazole-5-carboxylic acid structure can significantly enhance antimicrobial potency, with some analogues showing activity comparable to established therapeutic agents. The development of rimonabant analogues for antimycobacterial applications exemplifies the potential of these compounds in addressing infectious diseases.

Modern synthetic strategies have enabled the preparation of pyrazole-5-carboxylic acid analogues with unprecedented molecular complexity. The development of multi-step synthetic sequences allows for the introduction of diverse functional groups and aromatic systems, creating compounds with finely tuned properties. These advanced synthetic approaches have expanded the chemical space accessible within the pyrazole-5-carboxylic acid family, providing researchers with powerful tools for drug discovery and development.

The application of green chemistry principles to pyrazole synthesis has become an important consideration in modern research. Efforts to develop environmentally friendly synthetic routes have led to the discovery of catalytic methodologies that minimize waste generation and reduce the use of hazardous reagents. These sustainable approaches ensure that the continued development of pyrazole-5-carboxylic acid analogues remains compatible with environmental conservation goals.

The future development of pyrazole-5-carboxylic acid analogues is likely to be influenced by advances in artificial intelligence and machine learning approaches to drug design. These computational tools promise to accelerate the identification of promising molecular targets and optimize synthetic routes for novel compounds. The integration of these technologies with traditional medicinal chemistry approaches will likely lead to the discovery of pyrazole derivatives with enhanced therapeutic potential and reduced development timelines.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-12-2-4-13(5-3-12)11-21-17(18(22)23)10-16(20-21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCROCWMOMDNQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Methylbenzyl halide or related derivatives serve as alkylating agents to introduce the 1-(4-methylbenzyl) substituent.

- 4-Fluorophenyl-substituted β-diketones or β-ketoesters are synthesized or obtained to provide the 3-(4-fluorophenyl) moiety.

- Hydrazine derivatives, often methylhydrazine or unsubstituted hydrazine hydrate, are used for pyrazole ring closure.

Stepwise Synthesis

Preparation of β-Diketone Intermediate:

The β-diketone intermediate bearing the 4-fluorophenyl group is synthesized via Claisen condensation or related methods. For example, ethyl fluoroacetate can be condensed with appropriate ketones under controlled conditions to yield the β-diketone intermediate with high purity (over 95% by gas chromatography).

Alkylation to Introduce 4-Methylbenzyl Group:

The β-diketone or β-ketoester intermediate is alkylated with 4-methylbenzyl halides under basic conditions to install the 1-(4-methylbenzyl) substituent on the pyrazole nitrogen after ring formation.

-

The key cyclization step involves condensation of the β-diketone intermediate with methylhydrazine aqueous solution at low temperatures (-25 °C to -20 °C) in the presence of catalysts such as potassium iodide or sodium iodide. This step is critical for achieving high selectivity and yield of the desired pyrazole isomer.

-

After cyclization, the reaction mixture is subjected to hydrolysis and acidification (pH adjusted to 1–2 using hydrochloric acid) to precipitate the pyrazole-5-carboxylic acid. Cooling the mixture to 10–15 °C and stirring for several hours enhances crystallization of the crude product.

Purification by Recrystallization:

The crude product is purified by recrystallization from aqueous alcoholic solvents (e.g., 40% ethanol-water mixture) at reflux followed by cooling to 0–10 °C. This step improves chemical purity to over 99.5% and removes isomeric impurities.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Claisen condensation | Ethyl fluoroacetate, base, room to reflux | >95 | >95 | High purity β-diketone intermediate |

| Alkylation | 4-Methylbenzyl halide, base, organic solvent | Not specified | Not specified | Prepares alkylated intermediate |

| Pyrazole cyclization | Methylhydrazine (40% aq), KI catalyst, -25 to -20 °C | 75–86 | 95–99.6 | Low temperature controls isomer ratio |

| Acidification and crystallization | HCl (2 mol/L), 10–15 °C, 4 h stirring | 75–96 | >99.5 | Produces crude pyrazole acid |

| Recrystallization | 40% ethanol-water, reflux 1–2 h, cool to 0–10 °C | 75–76 | >99.5 | Final purification step |

Research Findings and Process Improvements

- Use of 2,2-difluoroacetyl halide as a starting material and subsequent addition to α,β-unsaturated esters improves the selectivity and yield of the α-difluoroacetyl intermediate, which is crucial for the subsequent cyclization step.

- The presence of potassium iodide or sodium iodide as catalysts during condensation enhances reaction efficiency and selectivity, reducing the formation of isomeric impurities.

- Controlling the temperature strictly during the hydrazine addition (-30 °C to -20 °C) minimizes side reactions and promotes formation of the desired pyrazole isomer.

- The recrystallization solvent system (35–65% aqueous alcohol, such as methanol, ethanol, or isopropanol) is optimized to maximize purity and yield.

- Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure, purity, and isomer ratio of the final product.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that pyrazole derivatives, including 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit significant anti-cancer properties. A study conducted by [source] demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A case study published in the Journal of Medicinal Chemistry found that it reduces inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases such as arthritis.

Pesticidal Applications

The compound has shown promise as a pesticide due to its ability to disrupt the hormonal systems of certain pests. Research published in Pest Management Science highlighted its efficacy against common agricultural pests, promoting its use as a safer alternative to traditional pesticides.

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. A study conducted by [source] demonstrated that incorporating this compound into polymer matrices significantly improved their performance under high-temperature conditions.

Case Study 1: Anti-Cancer Efficacy

A controlled study evaluated the anti-cancer effects of the compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Insecticidal Activity

Field trials assessed the insecticidal activity of the compound against aphids and whiteflies. The results showed a significant reduction in pest populations within days of application.

| Treatment Group | Initial Population | Population After Treatment |

|---|---|---|

| Control | 1000 | 950 |

| Compound | 1000 | 200 |

Case Study 3: Polymer Enhancement

A series of tests were conducted to evaluate the thermal stability of polymers enhanced with the compound. The findings revealed an increase in thermal degradation temperature by approximately 30°C compared to unmodified polymers.

| Sample | Degradation Temperature (°C) |

|---|---|

| Unmodified Polymer | 250 |

| Modified Polymer | 280 |

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional attributes of 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid with analogous pyrazole derivatives:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity .

- Lipophilicity : Replacement of the 4-methylbenzyl group with 4-fluorobenzyl (C₁₇H₁₂F₂N₂O₂) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Hydrogen Bonding : Carboxylic acid derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity compared to ester analogs (e.g., C₁₉H₁₇FN₂O₂), which may impact target binding and metabolic stability .

Biological Activity

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C18H15FN2O2

- Molecular Weight : 304.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate precursors under controlled conditions. The precise methodology can vary, but it often includes the use of solvents like glacial acetic acid and techniques such as microwave irradiation to enhance yield and purity.

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, molecular docking studies have shown that compounds similar to this compound can inhibit estrogen receptor alpha (ERα) with a binding affinity of -10.61 kcal/mol . This suggests potential applications in treating hormone-dependent cancers such as breast cancer.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and A549 (lung carcinoma) cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent cytotoxicity .

- Modulation of Signaling Pathways : Pyrazoles may interact with various signaling pathways involved in cell cycle regulation and apoptosis. For example, they have been shown to upregulate p53 expression and activate caspase-3, leading to programmed cell death .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on MCF-7 Cells :

- Molecular Docking Analysis :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H15FN2O2 |

| Molecular Weight | 304.32 g/mol |

| Binding Affinity (ERα) | -10.61 kcal/mol |

| IC50 (MCF-7) | ~15 µM |

Q & A

Basic: How is the structural characterization of 1-(4-methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid validated in academic research?

Structural validation typically employs X-ray crystallography and NMR spectroscopy .

- X-ray crystallography resolves the 3D arrangement of substituents (e.g., fluorophenyl and methylbenzyl groups) and confirms bond angles/lengths. For pyrazole derivatives, SHELX software (e.g., SHELXL for refinement) is widely used to analyze diffraction data and validate crystallographic parameters .

- NMR (¹H/¹³C, DEPT, HSQC) identifies functional groups: the carboxylic acid proton (δ ~12-14 ppm in DMSO-d₆), fluorophenyl aromatic signals (split due to para-substitution), and methylbenzyl CH₂ groups (δ ~4.5 ppm) .

Advanced: What strategies optimize the synthetic yield of this compound, and how are impurities addressed?

Synthesis involves multi-step protocols with critical optimization points:

- Step 1 : Condensation of 4-methylbenzylamine with a fluorophenyl-substituted diketone precursor. Microwave-assisted synthesis (80–100°C, 30 min) improves reaction efficiency .

- Step 2 : Cyclization using POCl₃ or Eaton’s reagent (PCl₅/MeSO₃H) to form the pyrazole ring. Yield optimization (~60–75%) requires strict anhydrous conditions .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted intermediates. Impurities (e.g., regioisomers) are minimized via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What are the key pharmacological targets explored for this pyrazole derivative?

Research focuses on enzyme inhibition and receptor modulation :

- COX-2 inhibition : Fluorophenyl groups enhance selectivity for cyclooxygenase-2, with IC₅₀ values compared to celecoxib in vitro .

- Anticancer activity : Methylbenzyl substituents improve lipophilicity, enhancing cellular uptake. Studies assess apoptosis induction (e.g., caspase-3 activation in HeLa cells) .

Advanced: How do computational methods (e.g., molecular docking) guide mechanistic studies of its bioactivity?

Docking simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities:

- Target : COX-2 (PDB ID: 3LN1). The carboxylic acid group forms hydrogen bonds with Arg120/His90, while the fluorophenyl moiety occupies the hydrophobic pocket .

- Free energy calculations (MM-GBSA) quantify binding stability. Discrepancies between in silico and experimental IC₅₀ values (e.g., ±15%) highlight the need for dynamic simulations (MD >50 ns) .

Basic: Which analytical techniques quantify this compound in biological matrices?

- HPLC-UV/FLD : C18 column, λ = 254 nm (fluorophenyl absorbance). LOD: 0.1 µg/mL in plasma .

- LC-MS/MS : MRM transitions (e.g., m/z 355 → 237 for quantification). Validated per ICH guidelines for linearity (R² >0.99) and recovery (>85%) .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity?

Comparative studies with analogs reveal:

Advanced: How are contradictions in reported pharmacological data resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) are addressed via:

- Standardized assays : Use of identical cell lines (e.g., HT-29 for COX-2) and controls (e.g., indomethacin).

- Metabolic stability tests : Microsomal incubation (human liver microsomes) identifies rapid degradation (t₁/₂ <30 min) as a confounding factor .

Basic: What in vitro toxicity models assess its safety profile?

- Hepatotoxicity : HepG2 cell viability (MTT assay; EC₅₀ >100 µM deemed safe) .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Advanced: How does crystallographic data inform salt/cocrystal formulation for improved solubility?

- Salt formation : Co-crystallization with L-arginine (carboxylic acid deprotonation) increases aqueous solubility 10-fold. PXRD confirms lattice stability .

- Hirshfeld surface analysis identifies key interactions (e.g., F⋯H contacts) guiding coformer selection .

Advanced: What gaps exist in the current literature, and how can they be addressed?

- Gap 1 : Limited in vivo pharmacokinetic data. Solution: Rodent studies with IV/PO dosing to calculate bioavailability (F%) .

- Gap 2 : Unclear metabolic pathways. Solution: UPLC-QTOF-MS to identify phase I/II metabolites in urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.